2-(2-Phenylethenyl)-1,3-dioxolane-4-methanol
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Overview
Description
2-(2-Phenylethenyl)-1,3-dioxolane-4-methanol is an organic compound that features a dioxolane ring substituted with a phenylethenyl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethenyl)-1,3-dioxolane-4-methanol typically involves the reaction of a phenylethenyl precursor with a dioxolane derivative. One common method is the Wittig reaction, which involves the reaction of a carbonyl compound with a phosphorus ylide to form an alkene . The reaction conditions often include the use of a strong base and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other alkylation methods. The choice of method depends on the availability of starting materials and the desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylethenyl)-1,3-dioxolane-4-methanol can undergo various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The phenylethenyl group can be reduced to form a phenylethyl group.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of phenylacetic acid or benzaldehyde.
Reduction: Formation of 2-(2-phenylethyl)-1,3-dioxolane-4-methanol.
Substitution: Formation of various substituted dioxolane derivatives.
Scientific Research Applications
2-(2-Phenylethenyl)-1,3-dioxolane-4-methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Phenylethenyl)-1,3-dioxolane-4-methanol involves its interaction with specific molecular targets. The phenylethenyl group can interact with aromatic receptors, while the dioxolane ring may participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Phenylethyl)chromone: A compound with a similar phenylethyl group but a different core structure.
2-(2-Phenylethyl)benzofuran: Another compound with a phenylethyl group and a benzofuran ring.
2-(2-Phenylethyl)pyran: A compound with a phenylethyl group and a pyran ring.
Uniqueness
2-(2-Phenylethenyl)-1,3-dioxolane-4-methanol is unique due to its combination of a dioxolane ring and a phenylethenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H14O3 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
[2-[(E)-2-phenylethenyl]-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C12H14O3/c13-8-11-9-14-12(15-11)7-6-10-4-2-1-3-5-10/h1-7,11-13H,8-9H2/b7-6+ |
InChI Key |
MXYJBWOKBNEFHH-VOTSOKGWSA-N |
Isomeric SMILES |
C1C(OC(O1)/C=C/C2=CC=CC=C2)CO |
Canonical SMILES |
C1C(OC(O1)C=CC2=CC=CC=C2)CO |
Origin of Product |
United States |
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